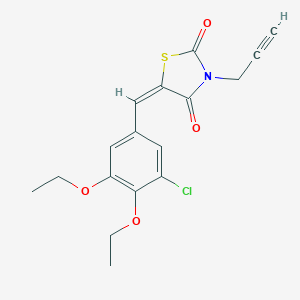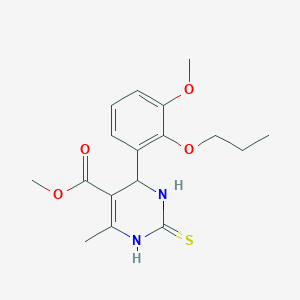![molecular formula C22H18Cl2FN3O3S B313343 2-[(2-chlorophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-[(E)-(4-fluorophenyl)methylideneamino]acetamide](/img/structure/B313343.png)
2-[(2-chlorophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-[(E)-(4-fluorophenyl)methylideneamino]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-chlorophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-[(E)-(4-fluorophenyl)methylideneamino]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple functional groups such as chloro, benzyl, fluorobenzylidene, hydrazino, and benzenesulfonamide.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-chlorophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-[(E)-(4-fluorophenyl)methylideneamino]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the hydrazino intermediate by reacting 4-fluorobenzaldehyde with hydrazine hydrate under reflux conditions. This intermediate is then reacted with 2-chlorobenzyl chloride in the presence of a base such as sodium hydroxide to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2-chlorophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-[(E)-(4-fluorophenyl)methylideneamino]acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and benzyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Wissenschaftliche Forschungsanwendungen
2-[(2-chlorophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-[(E)-(4-fluorophenyl)methylideneamino]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 2-[(2-chlorophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-[(E)-(4-fluorophenyl)methylideneamino]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating biological pathways. The presence of multiple functional groups allows for diverse interactions with different targets, contributing to its versatility in research applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-chloro-N-(4-((2-(2-((4-chlorobenzyl)oxy)benzylidene)hydrazino)carbonyl)phenyl)benzenesulfonamide
- 4-chloro-N-{4-[((2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazino)carbonyl]phenyl}benzenesulfonamide
Uniqueness
2-[(2-chlorophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-[(E)-(4-fluorophenyl)methylideneamino]acetamide is unique due to the presence of the fluorobenzylidene group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential interactions with biological targets, making it a valuable tool in research.
Eigenschaften
Molekularformel |
C22H18Cl2FN3O3S |
|---|---|
Molekulargewicht |
494.4 g/mol |
IUPAC-Name |
2-[(2-chlorophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-[(E)-(4-fluorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C22H18Cl2FN3O3S/c23-18-7-11-20(12-8-18)32(30,31)28(14-17-3-1-2-4-21(17)24)15-22(29)27-26-13-16-5-9-19(25)10-6-16/h1-13H,14-15H2,(H,27,29)/b26-13+ |
InChI-Schlüssel |
DXDLIIDZIXKUMQ-LGJNPRDNSA-N |
SMILES |
C1=CC=C(C(=C1)CN(CC(=O)NN=CC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)Cl)Cl |
Isomerische SMILES |
C1=CC=C(C(=C1)CN(CC(=O)N/N=C/C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)Cl)Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)CN(CC(=O)NN=CC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B313261.png)

![2-{4-[(2,4-Dioxo-3-prop-2-ynyl-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B313268.png)
![ethyl [(5E)-5-{[1-(2,3-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B313269.png)
![ethyl [(5E)-5-{[2,5-dimethyl-1-(pyridin-2-yl)-1H-pyrrol-3-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B313270.png)
![(5E)-5-[3-bromo-4-(prop-2-en-1-yloxy)benzylidene]-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B313271.png)
![5-{[5-(2-Fluorophenyl)-2-furyl]methylene}-2-imino-3-[2-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B313273.png)

![2-{4-[(E)-{2-[(5-bromo-2-methoxyphenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetamide](/img/structure/B313276.png)
![N'-[(E)-(5-chlorothiophen-2-yl)methylidene]-4-(2,5-diphenyl-1H-pyrrol-1-yl)benzohydrazide](/img/structure/B313277.png)
![N-[(Z)-(2-methoxyphenyl)methylideneamino]-3-methyl-2-[(2-thiophen-2-ylacetyl)amino]butanamide](/img/structure/B313278.png)
![N-(2-methyl-1-{[2-(3-nitrobenzylidene)hydrazino]carbonyl}propyl)-2-thien-2-ylacetamide](/img/structure/B313279.png)
![N-{1-[(2-{3-allyl-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzylidene}hydrazino)carbonyl]-2-methylpropyl}-2-thien-2-ylacetamide](/img/structure/B313283.png)
![N-[1-({2-[4-(cyanomethoxy)-3-ethoxybenzylidene]hydrazino}carbonyl)-2-methylpropyl]-2-thien-2-ylacetamide](/img/structure/B313284.png)
